1-((4-Bromophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Bromophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a 4-bromophenylsulfonyl group and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.
Introduction of the 4-Bromophenylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophen-2-yl boronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The 4-bromophenylsulfonyl group can be reduced to the corresponding phenylsulfonyl group
Biological Activity
1-((4-Bromophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine is an organic compound characterized by its unique structural features, including a pyrrolidine ring, a 4-bromophenylsulfonyl group, and a thiophen-2-yl group. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and biological activities.
The compound is identified by the CAS number 2185590-19-4. Its synthesis typically involves multi-step organic reactions, which include the formation of the pyrrolidine ring through cyclization, followed by sulfonylation with 4-bromobenzenesulfonyl chloride, and the introduction of the thiophen-2-yl group via cross-coupling reactions like Suzuki-Miyaura coupling.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological pathways. The sulfonyl and thiophene groups facilitate binding interactions with enzymes or receptors, potentially modulating their activity. This mechanism is crucial for its application in drug design and development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing pyrrolidine and thiophene moieties. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains. In vitro evaluations indicated that certain pyrrole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research has also explored the anticancer potential of related compounds. For example, derivatives featuring similar scaffolds demonstrated selective growth inhibition in tumorigenic cell lines while sparing non-tumorigenic cells. A study reported that specific compounds led to significant reductions in cell motility and alterations in signaling pathways associated with cancer progression .
Case Studies
- Antibacterial Activity : A study comparing various pyrrole derivatives found that those with sulfonamide functionalities exhibited enhanced antibacterial potency compared to traditional antibiotics like isoniazid and ciprofloxacin. The structure-activity relationship indicated that the presence of bromine in the phenyl ring could enhance binding affinity to bacterial targets .
- Anticancer Activity : In another investigation, novel thalidomide derivatives were synthesized incorporating similar functional groups as this compound. These compounds were assessed for their ability to inhibit cancer cell growth and showed promising results in selectively targeting cancer cells without affecting healthy cells .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | MIC (µg/mL) | Biological Activity |
---|---|---|---|
1-((4-Chlorophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine | Chlorine instead of Bromine | 5.0 | Moderate Antibacterial |
1-((4-Methylphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine | Methyl group instead of Bromine | 10.0 | Weak Antibacterial |
1-((4-Nitrophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine | Nitro group instead of Bromine | 8.0 | Moderate Antibacterial |
This table illustrates how variations in substituents can significantly influence the biological activity of these compounds.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3-thiophen-2-ylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S2/c15-12-3-5-13(6-4-12)20(17,18)16-8-7-11(10-16)14-2-1-9-19-14/h1-6,9,11H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRHCEVSZSGSEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.